molecular formula C28H23N5O8 B2469334 N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894931-31-8

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No. B2469334
CAS RN: 894931-31-8
M. Wt: 557.519
InChI Key: BKQUVNMIJHTVNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O8 and its molecular weight is 557.519. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with a similar structural motif to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies were performed to understand their mechanism of action, particularly their inhibition of B-RAF kinase in melanoma cell lines, similar to PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antiprotozoal Activities

Compounds derived from quinoxaline-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as antimicrobial and antiprotozoal agents. The lead compound in this series exhibited significant efficacy in a short-term in vivo model in T. cruzi, highlighting the therapeutic potential of these hybrids (N. Patel et al., 2017).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and reactions of quinazolinone derivatives, revealing their versatility in chemical synthesis. For instance, the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines involved reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, showcasing the compound's chemical flexibility and potential for further functionalization (S. Phillips & R. Castle, 1980).

Anticonvulsant Activity

Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, closely related to the compound , aimed to explore their anticonvulsant activities. These studies involved synthesis, molecular docking, and in vivo evaluations, although the results indicated that these substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures (Wassim El Kayal et al., 2022).

Analgesic and Anti-inflammatory Activities

Another area of research has been the synthesis and evaluation of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for their analgesic and anti-inflammatory activities. These compounds were synthesized through a multi-step procedure and tested in mice and rats, revealing potent analgesic and anti-inflammatory activities in some derivatives, demonstrating the therapeutic potential of quinazolinone-based compounds (D. Dewangan et al., 2016).

properties

CAS RN

894931-31-8

Product Name

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Molecular Formula

C28H23N5O8

Molecular Weight

557.519

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C28H23N5O8/c1-37-17-8-9-19(21(10-17)38-2)29-24(34)13-32-20-12-23-22(39-15-40-23)11-18(20)27(35)33(28(32)36)14-25-30-26(31-41-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,29,34)

InChI Key

BKQUVNMIJHTVNH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

solubility

not available

Origin of Product

United States

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